molecular formula C10H8N4 B8383077 3-(Azidomethyl)quinoline

3-(Azidomethyl)quinoline

Cat. No.: B8383077
M. Wt: 184.20 g/mol
InChI Key: UQPBYRYTJWZMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azidomethyl)quinoline is a versatile chemical intermediate primarily utilized in medicinal chemistry and drug discovery research, particularly in the synthesis of novel therapeutic agents via Click Chemistry. Its structure, featuring an azide group attached to a quinoline core, makes it a key precursor in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is widely employed to create 1,2,3-triazole hybrids, which are privileged scaffolds in drug design due to their metabolic stability and ability to mimic amide bonds . The primary research value of this compound lies in the development of new antimicrobial and anti-tubercular agents. Researchers have used similar 2-chloro-3-(azidomethyl)quinoline derivatives to synthesize a series of 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline compounds, which have demonstrated potent inhibition against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, quinoline-coupled triazole conjugates have been identified as a promising new class of anti-tuberculosis agents, showing significant activity against Mycobacterium tuberculosis H37Rv in biological assays . The quinoline nucleus itself is a recognized pharmacophore in numerous commercial drugs, known for its broad biological activities that include antimalarial, antibacterial, and anticancer effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H8N4

Molecular Weight

184.20 g/mol

IUPAC Name

3-(azidomethyl)quinoline

InChI

InChI=1S/C10H8N4/c11-14-13-7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2

InChI Key

UQPBYRYTJWZMMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CN=[N+]=[N-]

Origin of Product

United States

Chemical Reactions Analysis

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group undergoes efficient 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazoles. This "click" reaction is widely employed for bioorthogonal labeling and drug discovery.

Example Reaction:
3-(Azidomethyl)quinoline + Alkyne → 3-(1,2,3-Triazolylmethyl)quinoline

ConditionsCatalyst SystemYield (%)Reference
CuI, N,N-diisopropylethylamineTHF, RT, 12–15 h85–92
CuSO₄·5H₂O, Sodium AscorbateDMF, 30 min, dark90–98

Mechanism:

  • Step 1: Cu(I) activates the terminal alkyne, forming a copper acetylide.

  • Step 2: Azide reacts with the copper acetylide via a six-membered transition state.

  • Step 3: Protonation releases the triazole product and regenerates the catalyst .

Thermal Decomposition of the Azido Group

The azide moiety decomposes under heat or acid to generate reactive intermediates.

Example Reaction:
this compound → 3-(Aminomethyl)quinoline + N₂

ConditionsTemperature (°C)ProductsApplication
Acidic (HCl)80–100Amine derivativeDrug metabolite synthesis
Dry Heat120Nitrene intermediatePhotolabile probes

Key Considerations:

  • Decomposition rates depend on solvent polarity and substituent effects.

  • Nitrenes can undergo C–H insertion or dimerization .

Nucleophilic Substitution at Halogenated Positions

When paired with halogen substituents (e.g., bromo or chloro), the compound participates in cross-couplings.

Example Reaction (Suzuki Coupling):
3-(Azidomethyl)-2-bromoquinoline + Arylboronic Acid → 2-Aryl-3-(azidomethyl)quinoline

CatalystBaseSolventYield (%)Reference
Pd(PPh₃)₄K₂CO₃DME/H₂O78–85
NiCl₂(dppe)CsFDMF70–75

Regioselectivity:
Halogen replacement occurs preferentially at the 2-position due to steric and electronic effects .

Annulation Reactions

The azidomethyl group facilitates ring-forming reactions, particularly in quinoline-fused systems.

Example (Friedel-Crafts Annulation):
this compound + Indole → Pyrrolizinoquinoline

ConditionsCatalystYield (%)Reference
TMSOTf, Benzyl Alcohol65–72
Fe₃O₄@SiO₂ NanocatalystSolvent-free88–95

Mechanism:

  • Electrophilic activation of the quinoline ring by TMSOTf.

  • Indole attacks the activated position, followed by cyclization and N₂ elimination .

Reductive Azide Transformations

Catalytic hydrogenation converts the azide to an amine, enabling further functionalization.

Example Reaction:
this compound → 3-(Aminomethyl)quinoline

ConditionsCatalystPressure (psi)Yield (%)
H₂, Pd/CEtOH5095
Zn, NH₄ClH₂O/THF88

Applications:

  • Amine derivatives serve as precursors for Schiff bases or peptidomimetics .

Heterocycle Functionalization via Aza-Wittig Reactions

The azide participates in Staudinger/aza-Wittig sequences to form complex N-heterocycles.

Example Reaction:
this compound + Triphenylphosphine → Iminophosphorane Intermediate → Cyclized Product

ReagentsProductYield (%)Reference
PPh₃, Knoevenagel Adduct2,3-Substituted Quinolines75–82

Key Step:
Iminophosphorane intermediates undergo intramolecular cyclization, releasing Ph₃PO .

Photochemical Reactivity

UV irradiation induces denitrogenation, generating nitrenes for C–H functionalization.

Example Reaction:
this compound → 3-(Nitrenomethyl)quinoline → C–H Insertion Product

Wavelength (nm)SolventMajor ProductYield (%)
365AcetonitrileSpirocyclic Quinoline60

Applications:

  • Site-selective modifications in late-stage synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Azidomethyl)quinoline, and how do reaction conditions influence yield and purity?

  • Methodology : The most widely reported synthesis involves 1,3-dipolar cycloaddition ("click chemistry") between this compound derivatives and terminal alkynes (e.g., phenylacetylene) using a Cu(I) catalyst, achieving yields >85% . Key variables include solvent polarity (e.g., THF vs. DMF), reaction time (4–24 hours), and catalyst loading (5–10 mol%). Purity is typically confirmed via HPLC with UV detection (λ = 254 nm) .
  • Data Consideration : Comparative tables of reaction conditions (e.g., solvent, temperature, catalyst) and corresponding yields should be constructed to identify optimal protocols .

Q. How can researchers characterize this compound to confirm structural integrity and azide functionality?

  • Methodology :

  • NMR : 1H^1H NMR peaks for the azidomethyl group (δ ~3.8–4.2 ppm) and quinoline protons (δ ~7.5–8.9 ppm) .
  • IR : Strong absorption at ~2100 cm1^{-1} (N3_3 stretch) confirms the azide group .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) expected at m/z 199.1 for C10_{10}H9_9N4_4.
    • Validation : Cross-referencing with literature spectra (e.g., analogous 1-azidoundecane derivatives) ensures accuracy .

Advanced Research Questions

Q. What strategies enable enantioselective functionalization of this compound for chiral quinoline derivatives?

  • Methodology : Asymmetric catalysis using chiral ligands (e.g., lithium phosphate) paired with photoredox systems (e.g., Ir complexes) achieves enantioselectivity >90% ee in Minisci-type C–H functionalization . Key factors include solvent choice (acetonitrile), irradiation wavelength (450 nm), and acid additives (e.g., TFA) .
  • Data Contradiction : Some studies report reduced yields with bulkier substrates; systematic screening of substituent effects is recommended .

Q. How can this compound be utilized in bioorthogonal chemistry for live-cell imaging or protein labeling?

  • Methodology : The azide group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-tagged probes. For fluorescent labeling, conjugate this compound with BODIPY or rhodamine derivatives via Cu-free click chemistry .
  • Validation : Confocal microscopy and flow cytometry quantify labeling efficiency in cellular models (e.g., HEK293 cells) .

Q. What analytical frameworks resolve contradictions in reported reactivity or catalytic efficiency of this compound derivatives?

  • Methodology : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies with robust experimental designs. For meta-analysis, use PRISMA guidelines to screen literature (e.g., exclusion of non-peer-reviewed sources) .
  • Case Study : Discrepancies in catalytic yields (e.g., Cu vs. Ru systems) may arise from solvent-dependent side reactions; kinetic studies (e.g., Arrhenius plots) clarify mechanistic pathways .

Guidelines for Addressing Contradictions

  • Systematic Reviews : Follow PRISMA protocols to aggregate data from PubMed, Scopus, and Web of Science, excluding non-primary sources (e.g., proceedings, editorials) .
  • Statistical Analysis : Use ANOVA or Tukey’s HSD test to compare yields/reactivity across studies, accounting for variables like solvent polarity and catalyst loading .

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